molecular formula C16H13ClN4O3S B3908776 3-methyl-1-(phenylsulfonyl)-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone]

3-methyl-1-(phenylsulfonyl)-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone]

Cat. No.: B3908776
M. Wt: 376.8 g/mol
InChI Key: QPKYMBCYMDMSDU-UHFFFAOYSA-N
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Description

3-methyl-1-(phenylsulfonyl)-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone] is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenylsulfonyl group and a chlorophenyl hydrazone moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(phenylsulfonyl)-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone] typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of a suitable precursor, such as a β-keto ester, with hydrazine or a hydrazine derivative under acidic or basic conditions. The resulting pyrazole intermediate is then subjected to sulfonylation using a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

The final step involves the condensation of the sulfonylated pyrazole with 3-chlorophenylhydrazine under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure completion, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(phenylsulfonyl)-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-1-(phenylsulfonyl)-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-1-(phenylsulfonyl)-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and hydrazone groups are key to its reactivity and binding affinity. It may inhibit enzymes or receptors by forming covalent or non-covalent interactions, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-(phenylsulfonyl)-1H-pyrazole-4,5-dione: Lacks the chlorophenyl hydrazone moiety.

    1-(phenylsulfonyl)-1H-pyrazole-4,5-dione: Lacks both the methyl and chlorophenyl hydrazone groups.

    3-methyl-1-(phenylsulfonyl)-1H-pyrazole-4,5-dione 4-[(phenyl)hydrazone]: Lacks the chloro substituent on the phenyl hydrazone group.

Uniqueness

The presence of the 3-chlorophenyl hydrazone moiety in 3-methyl-1-(phenylsulfonyl)-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone] imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential biological activities compared to similar compounds. The chlorophenyl group may also influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(benzenesulfonyl)-4-[(3-chlorophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S/c1-11-15(19-18-13-7-5-6-12(17)10-13)16(22)21(20-11)25(23,24)14-8-3-2-4-9-14/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKYMBCYMDMSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)S(=O)(=O)C2=CC=CC=C2)N=NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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